molecular formula C6H6INO2S B1429125 Ethyl 2-iodothiazole-4-carboxylate CAS No. 83553-47-3

Ethyl 2-iodothiazole-4-carboxylate

Cat. No. B1429125
Key on ui cas rn: 83553-47-3
M. Wt: 283.09 g/mol
InChI Key: WUPNJFZQDANBRY-UHFFFAOYSA-N
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Patent
US08344154B2

Procedure details

A solution of 6.0 ml of t-butyl nitrite in 120 ml of acetonitrile was cooled in ice under an argon atmosphere, and 9.64 g of diiodomethane and 5.16 g of 2-amino-4-ethoxycarbonylthiazole were added to the cooled solution. The mixture was stirred at room temperature for one hr, brine was added thereto, and the mixture was extracted twice with ethyl acetate. The organic layers were combined, were washed twice with brine, were dried over anhydrous magnesium sulfate, were filtered, and were concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1 to 3:1) to give 5.58 g of 4-ethoxycarbonyl-2-iodothiazole.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step Two
Quantity
5.16 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.I[CH2:9][I:10].NC1[S:13][CH:14]=[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:16]=1>C(#N)C.[Cl-].[Na+].O>[CH2:20]([O:19][C:17]([C:15]1[N:16]=[C:9]([I:10])[S:13][CH:14]=1)=[O:18])[CH3:21] |f:4.5.6|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.64 g
Type
reactant
Smiles
ICI
Name
Quantity
5.16 g
Type
reactant
Smiles
NC=1SC=C(N1)C(=O)OCC
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
were washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
were filtered
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1 to 3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.58 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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